molecular formula C6H3BrFNO2 B1372940 2-Bromo-5-fluoro-nicotinic acid CAS No. 38186-89-9

2-Bromo-5-fluoro-nicotinic acid

Cat. No.: B1372940
CAS No.: 38186-89-9
M. Wt: 220 g/mol
InChI Key: ZTQQDQFYFNLILK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-fluoro-nicotinic acid, also known as 2-Bromo-5-fluoro-4-pyridinecarboxylic acid, is a chemical compound with the molecular formula C6H3BrFNO2 . It has an average mass of 219.996 Da and a monoisotopic mass of 218.933105 Da .


Molecular Structure Analysis

The InChI representation of this compound is InChI=1S/C6H3BrFNO2/c7-5-4 (6 (10)11)1-3 (8)2-9-5/h1-2H, (H,10,11) . The Canonical SMILES representation is C1=C (C=NC (=C1C (=O)O)Br)F . These representations provide a detailed view of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 220.00 g/mol . It has a topological polar surface area of 50.2 Ų and a complexity of 167 . Other properties such as XLogP3-AA, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, and monoisotopic mass can also be computed .

Scientific Research Applications

Antibacterial Properties

2-Bromo-5-fluoro-nicotinic acid and its analogues have shown potential in inhibiting various bacteria. Streightoff (1963) found that compounds related to 5-fluoronicotinic acid (5-FNA) inhibited Streptococcus sp., Staphylococcus aureus, Escherichia coli, and Lactobacillus plantarum in vitro. Notably, 5-FNA and 5-fluoronicotinamide (5-FNAM) were highly effective, with Streptococcus sp. inhibited by just 0.05 μg/ml of 5-FNA. Moreover, these inhibitions could often be reversed by nicotinic acid, suggesting a specific interaction mechanism between these compounds and bacterial growth (Streightoff, 1963).

Synthesis and Derivatives

The synthesis of derivatives from 2-fluoropyridines, including 5-bromo-2-fluoro-nicotinic acid, has been explored for various applications. Sutherland and Gallagher (2003) developed a method for synthesizing 3,5-disubstituted 2-fluoropyridines, which could be converted to 2-pyridones. This process involved ortho-lithiation followed by a Suzuki reaction, demonstrating the versatility of these compounds in chemical synthesis (Sutherland & Gallagher, 2003).

Qi-fan (2010) described the synthesis of 5-Bromo-nicotinonitrile, starting with 5-Bromo-nicotinic acid. This process involved chlorination, reaction with ammonium aqueous, and oxidation, achieving a total yield of over 48%. The methods and resulting compounds have implications for further research and potential applications (Qi-fan, 2010).

Potential Industrial Applications

Nicotinic acid, closely related to this compound, has been studied for industrial applications. Lisicki et al. (2022) reviewed ecological methods to produce nicotinic acid, focusing on potential industrial applications. The study emphasized the need for new technologies to produce nicotinic acid in a way that aligns with green chemistry principles (Lisicki, Nowak, & Orlińska, 2022).

Properties

IUPAC Name

2-bromo-5-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQQDQFYFNLILK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697606
Record name 2-Bromo-5-fluoropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38186-89-9
Record name 2-Bromo-5-fluoro-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38186-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-fluoropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-fluoro-nicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-fluoro-nicotinic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Bromo-5-fluoro-nicotinic acid
Reactant of Route 4
Reactant of Route 4
2-Bromo-5-fluoro-nicotinic acid
Reactant of Route 5
Reactant of Route 5
2-Bromo-5-fluoro-nicotinic acid
Reactant of Route 6
Reactant of Route 6
2-Bromo-5-fluoro-nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.